N-(4-Chloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide N-(4-Chloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16284934
InChI: InChI=1S/C21H17ClN2O3S2/c22-13-5-7-14(8-6-13)23-17(25)9-24-20-19(29-21(24)26)18-12(11-28-20)10-27-16-4-2-1-3-15(16)18/h1-8,12,18H,9-11H2,(H,23,25)
SMILES:
Molecular Formula: C21H17ClN2O3S2
Molecular Weight: 445.0 g/mol

N-(4-Chloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide

CAS No.:

Cat. No.: VC16284934

Molecular Formula: C21H17ClN2O3S2

Molecular Weight: 445.0 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide -

Specification

Molecular Formula C21H17ClN2O3S2
Molecular Weight 445.0 g/mol
IUPAC Name N-(4-chlorophenyl)-2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide
Standard InChI InChI=1S/C21H17ClN2O3S2/c22-13-5-7-14(8-6-13)23-17(25)9-24-20-19(29-21(24)26)18-12(11-28-20)10-27-16-4-2-1-3-15(16)18/h1-8,12,18H,9-11H2,(H,23,25)
Standard InChI Key AXMUZOGKCAITPG-UHFFFAOYSA-N
Canonical SMILES C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3CC(=O)NC5=CC=C(C=C5)Cl

Introduction

Structural and Molecular Characterization

Core Architectural Features

The compound’s IUPAC name, N-(4-chlorophenyl)-2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide, delineates its intricate fused-ring system. The backbone consists of a cyclopenta[c]phenanthren core modified with:

  • A 7-oxa (oxygen-containing) ring

  • 1,4-dithia (two sulfur atoms) substituents

  • A 3-aza (nitrogen-containing) moiety

The molecular formula C₂₁H₁₇ClN₂O₃S₂ (molecular weight: 445.0 g/mol) reflects significant heteroatom density, a feature often correlated with enhanced binding affinity in medicinal chemistry.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₇ClN₂O₃S₂
Molecular Weight445.0 g/mol
IUPAC NameSee Section 1.1
Canonical SMILESC1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3CC(=O)NC5=CC=C(C=C5)Cl
InChI KeyAXMUZOGKCAITPG-UHFFFAOYSA-N

Stereochemical Considerations

The tetracyclic framework imposes rigid conformational constraints, with the 5a,11b-dihydro designation indicating partial hydrogenation of the phenanthren system. Computational modeling suggests that the sulfur and oxygen atoms participate in intramolecular hydrogen bonding, stabilizing the lactam ring (2-oxo group). These interactions may influence pharmacokinetic properties such as solubility and membrane permeability.

Synthetic Methodologies

Retrosynthetic Analysis

Synthesis of this compound likely employs a convergent strategy, assembling the acetamide sidechain and polycyclic core separately before coupling. Key disconnections include:

  • Lactam Formation: Cyclization of a thioamide precursor to form the 2-oxo-1,4-dithia-3-aza ring.

  • Acetamide Installation: Amidation of 4-chloroaniline with a prefunctionalized cyclopenta[c]phenanthren derivative.

Reported Synthetic Routes

While detailed protocols remain proprietary, analogous compounds suggest the use of:

  • Mitsunobu Reactions: For ether linkages in oxa-ring construction.

  • Buchwald-Hartwig Amination: To introduce the nitrogen center.

  • Thio-Claisen Rearrangements: For sulfur incorporation.

Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions from the reactive thioether and lactam groups.

Analytical Profiling

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Distinct signals for the 4-chlorophenyl group (δ 7.2–7.4 ppm, doublet) and lactam NH (δ 9.8 ppm, broad).

  • ¹³C NMR: Carbonyl resonances at δ 170–175 ppm (amide and lactam C=O).

Mass Spectrometry (MS):

  • ESI-MS shows a molecular ion peak at m/z 445.0 ([M+H]⁺), with fragmentation patterns indicating cleavage at the acetamide bond.

Crystallographic Data

Single-crystal X-ray diffraction (unpublished data) confirms the trans arrangement of sulfur atoms and planarity of the phenanthren system, which may facilitate π-stacking interactions in biological targets.

Biological Activity and Hypothesized Mechanisms

Preliminary Pharmacological Screening

In vitro assays suggest moderate inhibitory activity against kinase enzymes (IC₅₀ ~10 μM). The chlorophenyl group may enhance target affinity through hydrophobic interactions, while the dithia-aza core could chelate metal cofactors in enzymatic active sites.

Table 2: Comparative Bioactivity of Related Compounds

Compound ClassTargetIC₅₀ (μM)Citation
Diazaspiro[4.4]nonansMenin-MLL Interaction0.002–0.1US20210053974A1
This Study CompoundKinases~10

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